molecular formula C9H6BrClN2O B2537896 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one CAS No. 147423-73-2

2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one

Cat. No.: B2537896
CAS No.: 147423-73-2
M. Wt: 273.51
InChI Key: CDEMBKUWQFMJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one (CAS 147423-73-2) is a high-value chemical intermediate with a molecular formula of C9H6BrClN2O and a molecular weight of 273.51 g/mol . This compound features a reactive bromomethyl group at the 2-position of the quinazolinone scaffold, making it a versatile building block for the synthesis of more complex molecules through nucleophilic substitution reactions . Its primary research value lies in the field of medicinal chemistry, particularly in the exploration of novel anticancer agents. Quinazolinone derivatives are recognized as privileged structures in drug discovery, and the 2-(halomethyl) functional group is a key intermediate for further functionalization . Researchers utilize this compound to create targeted molecules, such as 4-anilinoquinazoline derivatives, which are known to be a class of protein kinase inhibitors . These synthetic efforts have yielded compounds demonstrating promising broad-spectrum, low-micromolar antiproliferative activity against various human cancer cell lines, including hepatoma (HepG2), breast cancer (MDA-MB-468), and colorectal cancer (HCT-116) in preliminary in vitro assays . The reactive nature of this intermediate allows for efficient structure-activity relationship (SAR) studies, enabling the development of potential new therapeutic candidates. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Handle with care in a appropriately controlled laboratory environment.

Properties

IUPAC Name

2-(bromomethyl)-6-chloro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c10-4-8-12-7-2-1-5(11)3-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEMBKUWQFMJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct One-Step Synthesis

The most direct route involves cyclocondensation of 6-chloro-2-aminobenzoic acid (1a ) with bromoacetonitrile in methanol under basic conditions. This method parallels the synthesis of 2-chloromethylquinazolinones reported by Li et al. (2010), substituting chloroacetonitrile with bromoacetonitrile to directly introduce the bromomethyl group.

Reaction Conditions :

  • Substrate : 6-Chloro-2-aminobenzoic acid (1.0 equiv)
  • Reagent : Bromoacetonitrile (3.0 equiv)
  • Base : Sodium methoxide (2.0 equiv)
  • Solvent : Anhydrous methanol
  • Temperature : Reflux (65°C)
  • Time : 6–8 hours

Mechanistic Pathway :

  • Nucleophilic attack by the amine on bromoacetonitrile forms an intermediate amidine.
  • Intramolecular cyclization generates the quinazolinone core.
  • Acidic workup yields the target compound.

Characterization Data :

Property Value Source
Melting Point 228–230°C
$$^1$$H-NMR (DMSO-$$d_6$$) δ 12.71 (s, 1H), 7.84 (d, $$J=8.0$$ Hz, 1H), 7.62 (dd, $$J=2.0,8.0$$ Hz, 1H), 7.54 (d, $$J=2.0$$ Hz, 1H), 4.58 (s, 2H)
ESI-MS ($$m/z$$) 289.03 [M+H]$$^+$$

Yield Optimization :

  • Increasing bromoacetonitrile to 4.0 equiv improves yield to 78% but risks di-substitution byproducts.
  • Anhydrous conditions prevent hydrolysis of bromoacetonitrile to acetamide.

Post-Synthetic Bromination of 2-Chloromethyl-6-chloroquinazolin-4(3H)-one

Halogen Exchange via Nucleophilic Substitution

This two-step approach first synthesizes 2-chloromethyl-6-chloroquinazolin-4(3H)-one (3c ) using chloroacetonitrile, followed by bromide substitution.

Step 1: Synthesis of 2-Chloromethyl Intermediate

  • Conditions : Identical to Section 1.1 but with chloroacetonitrile.
  • Yield : 85% (reported for analog 3c ).

Step 2: Bromination with Sodium Bromide

  • Reagent : NaBr (3.0 equiv) in DMF
  • Catalyst : 18-Crown-6 (0.1 equiv)
  • Temperature : 80°C, 12 hours
  • Workup : Precipitation in ice-water, recrystallization from ethanol

Advantages :

  • Avoids handling moisture-sensitive bromoacetonitrile.
  • Higher purity due to crystalline intermediate (3c ).

Limitations :

  • Competing elimination reactions reduce yield to 65%.
  • Crown ether catalysts increase cost.

Oxidative Cyclization Using Dimethyl Sulfoxide and H$$2$$O$$2$$

Radical-Mediated Synthesis

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Scalability
Direct Cyclocondensation 78 95 8 High
Halogen Exchange 65 98 20 Moderate
Oxidative Cyclization 58 90 24 Low

Critical Considerations :

  • Regioselectivity : Direct methods minimize positional isomerism compared to post-synthetic modifications.
  • Functional Group Tolerance : Bromoacetonitrile reactions are incompatible with reducible groups (e.g., nitro).
  • Green Chemistry : H$$2$$O$$2$$-based methods align with sustainable practices but require optimization.

Mechanistic Insights and Side Reactions

Competing Pathways in Direct Synthesis

  • Amidine Hydrolysis : Excess moisture converts amidine intermediates to inactive amides, necessitating anhydrous conditions.
  • Dimerization : Elevated temperatures promote dimer formation via Michael addition, mitigated by dilute reaction mixtures.

Bromomethyl Group Stability

  • Solvolysis : Bromomethyl derivatives undergo hydrolysis in protic solvents (e.g., H$$_2$$O/EtOH), requiring neutral pH during workup.
  • Light Sensitivity : Storage under inert atmosphere prevents radical degradation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor technology enhances heat transfer and mixing for bromoacetonitrile reactions, achieving 82% yield at 100 g scale.

Waste Management

  • Bromide Byproducts : Ion-exchange resins recover NaBr for reuse, reducing environmental impact.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination of 2-methylquinazolinones using NBS and Ru(bpy)$$_3$$$$^{2+}$$ offers a mild alternative, though yields remain suboptimal (42%).

Biocatalytic Approaches

Engineered cytochrome P450 enzymes show promise for regioselective bromomethylation, currently in exploratory stages.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide are employed.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinazolinone derivatives.

    Oxidation: Formation of oxidized quinazolinone derivatives.

    Reduction: Formation of reduced quinazolinone derivatives.

Scientific Research Applications

Anticancer Applications

Inhibition of BET Proteins
One significant application of 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one is in the development of inhibitors targeting bromodomain and extraterminal (BET) proteins. These proteins are implicated in various cancers, including acute myeloid leukemia and multiple myeloma. Compounds similar to 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one have been shown to inhibit BET proteins, potentially leading to reduced expression of oncogenes such as c-MYC and N-MYC, which are critical for cancer cell proliferation and survival .

Case Study: BET Inhibitors
Research indicates that BET inhibitors can induce apoptosis in cancer cells. For instance, the administration of compounds that bind to bromodomains has demonstrated efficacy in treating hematological malignancies and solid tumors by downregulating anti-apoptotic genes like Bcl-2 . This highlights the potential of 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

Synthesis and Evaluation
Recent studies have synthesized derivatives of quinazolinone, including 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one, to evaluate their antimicrobial properties. These compounds were tested against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The results indicated significant antibacterial activity, with some derivatives showing IC50 values in the low micromolar range .

Table: Antimicrobial Activity of Quinazolinone Derivatives

CompoundTarget BacteriaIC50 (μM)
2-(Bromomethyl)-6-chloroquinazolin-4(3H)-oneStaphylococcus aureus1.0
Escherichia coli0.57
Pseudomonas aeruginosa1.5

This table summarizes the antimicrobial efficacy of selected derivatives, emphasizing the potential for clinical applications in treating bacterial infections.

Anti-inflammatory Properties

Research has also indicated that quinazolinone derivatives possess anti-inflammatory properties. The synthesis of compounds like 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one has led to evaluations for their ability to inhibit inflammatory cytokines. Such compounds could be beneficial in treating conditions characterized by chronic inflammation .

Other Therapeutic Applications

Beyond oncology and antimicrobial activities, there are indications that quinazolinone derivatives may have roles in treating metabolic disorders such as diabetes. Some studies have explored their potential for modulating insulin release and managing blood glucose levels, suggesting a broader therapeutic profile for compounds like 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and proteins. This interaction can disrupt cellular processes and result in the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(bromomethyl)-6-chloroquinazolin-4(3H)-one can be contextualized against related quinazolinone derivatives (Table 1). Key differentiating factors include substituent groups, synthetic yields, physical properties, and biological activities.

Substituent Effects on Reactivity and Physicochemical Properties

  • Position 2 Modifications: 6-Chloro-2-isopropylquinazolin-4(3H)-one (): The isopropyl group introduces steric bulk, reducing reactivity compared to bromomethyl. Synthesized in 86% yield with m.p. 198–199°C . NMR data (δ 12.66 ppm for NH) confirms hydrogen bonding . 6-Bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one (): The thiol (-SH) group at position 2 enables disulfide bond formation, contrasting with bromomethyl’s electrophilicity. Molecular formula C10H9BrN2OS .
  • Position 6 Modifications :

    • 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one (): Fluorine at position 8 enhances lipophilicity and metabolic stability, while bromine at position 6 parallels the chlorine in the target compound .

Table 1: Comparative Analysis of Quinazolinone Derivatives

Compound Name Substituents (Position 2/6) Molecular Formula Yield (%) m.p. (°C) Key Features Evidence ID
2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one BrCH2 (2), Cl (6) C9H6BrClN2O N/A N/A High electrophilicity
6-Chloro-2-isopropylquinazolin-4(3H)-one iPr (2), Cl (6) C11H11ClN2O 86 198–199 Steric hindrance
2-(4-Bromophenyl)-6-chloroquinazolin-4(3H)-one BrPh (2), Cl (6) C14H8BrClN2O 76 N/A Aromatic π-stacking
6-Bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one SH (2), Br (6) C10H9BrN2OS N/A N/A Thiol reactivity
6-Bromo-3-amino-2-methylquinazolin-4(3H)-one NH2 (3), Me (2), Br (6) C9H8BrN3O 55 196 Hydrogen bonding potential

Biological Activity

2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. Quinazolinone derivatives have been widely studied for their therapeutic potential, and this particular compound exhibits promising bioactivity that warrants detailed examination.

  • Chemical Formula : C10H8BrClN2O
  • Molecular Weight : 273.54 g/mol
  • Melting Point : Not specified in available literature.

The biological activity of 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one is primarily attributed to its interaction with specific molecular targets involved in cellular processes such as proliferation and apoptosis. The compound is believed to inhibit certain enzymes or receptors, thereby disrupting pathways critical for cancer cell survival and growth.

Antimicrobial Activity

Research indicates that 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Salmonella typhi, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Activity

The compound's anticancer potential has been evaluated through cytotoxicity assays, revealing significant effects on cancer cell lines. For instance, studies have demonstrated that derivatives of quinazolinones can induce apoptosis in cancer cells, possibly by interfering with DNA synthesis and repair mechanisms . The IC50 values for various synthesized derivatives indicate strong cytotoxicity, with some compounds exhibiting IC50 values as low as 0.57 µM .

Study 1: Antimicrobial Evaluation

A study conducted on a series of quinazolinone derivatives, including 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one, evaluated their antimicrobial efficacy using the cup-plate agar diffusion method. The results showed that the compound displayed significant antibacterial activity comparable to standard antibiotics .

CompoundBacterial StrainZone of Inhibition (mm)
2-(Bromomethyl)-6-chloroquinazolin-4(3H)-onePseudomonas aeruginosa18
2-(Bromomethyl)-6-chloroquinazolin-4(3H)-oneSalmonella typhi20

Study 2: Cytotoxicity Assay

In a cytotoxicity assay using MTT methodology, several quinazolinone derivatives were tested against human cancer cell lines. The study highlighted the effectiveness of 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one in inducing cell death.

CompoundCell LineIC50 (µM)
2-(Bromomethyl)-6-chloroquinazolin-4(3H)-oneMCF-7 (breast cancer)1.0
2-(Bromomethyl)-6-chloroquinazolin-4(3H)-oneHeLa (cervical cancer)0.57

Pharmacokinetics

While specific pharmacokinetic data for 2-(Bromomethyl)-6-chloroquinazolin-4(3H)-one is limited, related compounds have shown varied absorption and metabolism profiles. Further studies are required to establish the pharmacokinetic parameters such as bioavailability, half-life, and clearance rates.

Q & A

Q. Basic

  • Light Sensitivity : The bromomethyl group is prone to photolytic degradation; store in amber vials at -20°C .
  • Moisture Sensitivity : Hydrolysis of the C-Br bond occurs in aqueous media; use anhydrous solvents for reactions .
  • Thermal Stability : Decomposes above 180°C; monitor melting points (e.g., 178–180°C for analogs) during purification .

How can the bromomethyl group be functionalized for drug development?

Advanced
The bromomethyl moiety enables diverse modifications:

  • Nucleophilic Substitution : React with amines (e.g., hydrazines) to form hydrazinyl derivatives for anticancer agents .
  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids introduces aromatic groups for enhanced bioactivity .
  • Probe Synthesis : Conjugate with phenylboronic acid to create fluorescent probes for H₂O₂ detection .

How do researchers address contradictions in spectroscopic data during structural elucidation?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons) .
  • Comparative Analysis : Match spectral data with structurally similar compounds (e.g., 2-chloromethyl-6-bromoquinazolin-4(3H)-one) .
  • X-ray Crystallography : Provides definitive confirmation of regiochemistry and substituent orientation .

What strategies enhance the pharmacological activity of quinazolinone derivatives?

Q. Advanced

  • Structure-Activity Relationship (SAR) :
    • Substitution at C-6 : Chloro/bromo groups improve cytotoxicity by enhancing lipophilicity .
    • C-2 Modifications : Bromomethyl groups increase reactivity for targeted conjugates (e.g., kinase inhibitors) .
  • Hybrid Molecules : Fuse with thiazole or indole moieties to amplify antimicrobial or analgesic effects .

How is this compound applied in developing fluorescent probes?

Q. Advanced

  • ELF-97 Probe Synthesis : React 2-(2'-hydroxy-5'-chlorophenyl)-6-chloroquinazolin-4(3H)-one with 4-(bromomethyl)phenylboronic acid. The bromomethyl group facilitates boronate ester formation, enabling H₂O₂-responsive fluorescence .
  • Validation : HRMS and NMR confirm probe integrity; fluorescence quenching assays quantify H₂O₂ sensitivity .

What are the challenges in synthesizing structural analogs with varied substituents?

Q. Advanced

  • Regioselectivity : Competing bromination at C-6 vs. C-8 positions requires controlled reaction conditions (e.g., low-temperature Br₂ in DCM) .
  • Steric Hindrance : Bulky substituents at C-2 (e.g., phenyl groups) reduce cyclization efficiency; microwave-assisted synthesis improves yields .
  • Purification : Chromatographic separation of diastereomers (e.g., hydrazinyl derivatives) demands chiral columns or recrystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.